2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring with an indene-dione moiety, making it a versatile candidate for numerous chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with an appropriate indene-dione precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, often incorporating automated systems for monitoring and controlling reaction parameters. Post-reaction, the compound is purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(2,6-Dimethylpyridin-4-yl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridine-4-boronic acid: Shares the pyridine ring but differs in functional groups.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another compound with a pyridine structure, used in electrocatalysis.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(2,6-dimethylpyridin-4-yl)indene-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-9-7-11(8-10(2)17-9)14-15(18)12-5-3-4-6-13(12)16(14)19/h3-8,14H,1-2H3 |
InChI Key |
QAOQCWBSNFKNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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